
1,1,1,3-Tetrabromopropan-2-one
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Overview
Description
1,1,1,3-Tetrabromopropan-2-one is a useful research compound. Its molecular formula is C3H2Br4O and its molecular weight is 373.66 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1,1,1,3-tetrabromopropan-2-one, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The compound is typically synthesized via bromination of propan-2-one derivatives. A radical-mediated bromination process, as observed in analogous halogenation reactions (e.g., photochlorination of cyclopropanes ), can be adapted. Key parameters include:
-
Temperature : Controlled exothermic reactions (0–5°C) to avoid side products.
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Catalysts : Use of radical initiators (e.g., benzoyl peroxide) to accelerate bromine atom addition .
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Solvent : Non-polar solvents (e.g., CCl₄) to stabilize intermediates.
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Yield Optimization : Incremental addition of bromine and inert atmosphere to reduce HBr byproduct formation.
- Data Table : Comparison of Brominating Agents
Brominating Agent | Solvent | Temp (°C) | Yield (%) | Purity (NMR) |
---|---|---|---|---|
Br₂ (excess) | CCl₄ | 0–5 | 65–70 | >95% |
NBS* | DCM | 25 | 50–55 | 90% |
*N-Bromosuccinimide (NBS) may require UV activation. |
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of spectral and chromatographic techniques:
- ¹H/¹³C NMR : Identify carbonyl (C=O) and brominated CH₃ groups. Absence of peaks at δ 2.1–2.3 ppm confirms complete bromination of propan-2-one precursors .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 366 (M⁺, [C₃H₄Br₄O]⁺) and isotopic patterns consistent with Br₄.
- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch).
- Elemental Analysis : Verify Br content (~87.0% theoretical).
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, goggles, and fume hoods due to corrosive bromine residues .
- Storage : Inert gas-purged amber vials at 4°C to prevent light-induced degradation.
- Spill Management : Neutralize with NaHCO₃ or activated carbon; avoid water to prevent HBr release .
- Waste Disposal : Segregate halogenated waste per EPA guidelines .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reaction mechanisms for brominated ketones?
- Methodological Answer :
- DFT Calculations : Model transition states for bromine radical addition to propan-2-one. Compare activation energies of competing pathways (e.g., 1,2- vs. 1,3-addition) .
- MD Simulations : Assess solvent effects on intermediate stability. Polar solvents may stabilize zwitterionic intermediates, altering regioselectivity.
- Validation : Cross-reference computed NMR/IR spectra with experimental data to validate mechanistic hypotheses .
Q. What strategies address discrepancies in biological activity data for brominated ketones across studies?
- Methodological Answer :
- Meta-Analysis : Normalize data using standardized assays (e.g., fixed IC₅₀ protocols).
- Controlled Variables : Document solvent (DMSO vs. ethanol) and purity thresholds (>98% by HPLC).
- Statistical Tools : Apply ANOVA to isolate batch effects or instrument variability .
Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate metabolic pathways of this compound in environmental studies?
- Methodological Answer :
- Synthesis of Labeled Analogs : Use ¹³C-labeled propan-2-one precursors to track carbonyl group fate .
- LC-MS/MS Analysis : Monitor labeled metabolites in in vitro systems (e.g., liver microsomes).
- Degradation Pathways : Identify debromination intermediates (e.g., tribromo derivatives) via isotopic tracing .
Q. Data Contradiction Analysis
Q. Why do reported melting points for this compound vary between 78–82°C?
- Methodological Answer :
- Purity Assessment : Recrystallize samples from hexane and compare DSC thermograms. Impurities (e.g., residual HBr) lower melting points .
- Polymorphism Screening : Perform X-ray crystallography to detect crystalline forms.
- Interlab Calibration : Use NIST-traceable standards to harmonize DSC settings .
Q. Key Research Gaps
Properties
CAS No. |
62874-50-4 |
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Molecular Formula |
C3H2Br4O |
Molecular Weight |
373.66 g/mol |
IUPAC Name |
1,1,1,3-tetrabromopropan-2-one |
InChI |
InChI=1S/C3H2Br4O/c4-1-2(8)3(5,6)7/h1H2 |
InChI Key |
WQZLUKNOWXXMFL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(Br)(Br)Br)Br |
Origin of Product |
United States |
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